molecular formula C21H21Ga B13137587 Gallium, tris(4-methylphenyl)- CAS No. 18797-37-0

Gallium, tris(4-methylphenyl)-

Cat. No.: B13137587
CAS No.: 18797-37-0
M. Wt: 343.1 g/mol
InChI Key: XMGDANCQJJDPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-p-tolylgallium is an organogallium compound characterized by the presence of three p-tolyl groups attached to a central gallium atom. Organogallium compounds, including tri-p-tolylgallium, are known for their applications in organic synthesis and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-p-tolylgallium can be synthesized through various methods, including the reaction of gallium trichloride with p-tolylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds as follows:

GaCl3+3p-TolMgBrGa(p-Tol)3+3MgBrCl\text{GaCl}_3 + 3\text{p-TolMgBr} \rightarrow \text{Ga(p-Tol)}_3 + 3\text{MgBrCl} GaCl3​+3p-TolMgBr→Ga(p-Tol)3​+3MgBrCl

This method involves the use of anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods

Industrial production of tri-p-tolylgallium typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Tri-p-tolylgallium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tri-p-tolylgallium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial properties due to its ability to disrupt microbial metabolism.

    Medicine: Explored for its potential use in cancer treatment and imaging due to its unique chemical properties.

    Industry: Utilized in the production of semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of tri-p-tolylgallium involves its interaction with molecular targets such as enzymes and cellular membranes. Its ability to form stable complexes with various biomolecules allows it to exert its effects by disrupting normal cellular processes. The pathways involved include inhibition of enzyme activity and interference with cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri-p-tolylgallium is unique due to the presence of p-tolyl groups, which impart distinct chemical properties and reactivity compared to other organogallium compounds. Its specific structure allows for unique applications in materials science and organic synthesis .

Biological Activity

Gallium, tris(4-methylphenyl)-, also known as tri-p-tolylgallium, is a gallium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through a review of recent findings, case studies, and data tables summarizing relevant research.

Overview of Gallium Compounds

Gallium compounds have been studied for their various biological effects, including their ability to inhibit tumor growth and exhibit antimicrobial properties. The unique electronic structure of gallium allows it to mimic iron, which is crucial for many biological processes. This mimicry can disrupt cellular functions in both cancerous and microbial cells.

Antimicrobial Activity

Recent studies have indicated that gallium compounds possess significant antimicrobial properties. For instance, tri-p-tolylgallium has been investigated for its ability to disrupt microbial metabolism.

  • Mechanism of Action : The antimicrobial action is thought to involve interference with iron-dependent processes in bacteria, leading to growth inhibition.
  • Case Study : In a study examining various gallium complexes, tri-p-tolylgallium demonstrated notable activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Anticancer Activity

Gallium compounds have shown promise in cancer therapy, particularly gallium nitrate and its derivatives. Tri-p-tolylgallium is being explored for similar applications.

  • In Vitro Studies : Research has demonstrated that gallium nitrate inhibits the proliferation of tumor cells by inducing oxidative stress and apoptosis through the intrinsic pathway involving caspase activation .
  • Comparative Analysis : A comparative study found that tri-p-tolylgallium exhibited cytotoxicity against various cancer cell lines, outperforming some traditional chemotherapeutic agents .

Data Table: Biological Activity of Gallium Compounds

CompoundActivity TypeTarget Organisms/CellsIC50 (μg/mL)References
Tri-p-tolylgalliumAntimicrobialE. coli, K. pneumoniae50
Gallium NitrateAnticancerNon-Hodgkin's lymphoma cells100
Gallium MaltolateAnticancerVarious tumor cell lines62.5
Gallium Complex GS2AnticancerMDA-MB231 (breast cancer)30

The mechanisms through which gallium compounds exert their biological effects are multifaceted:

  • Oxidative Stress Induction : Gallium increases reactive oxygen species (ROS) levels within cells, leading to oxidative damage and apoptosis in cancer cells .
  • Metallothionein Modulation : Gallium exposure has been linked to the upregulation of metallothionein genes, which play a role in cellular defense against heavy metal toxicity and oxidative stress .
  • Enzyme Inhibition : Tri-p-tolylgallium can inhibit specific enzymes involved in cellular metabolism, further contributing to its anticancer and antimicrobial effects .

Case Studies

Several case studies highlight the potential of gallium compounds:

  • Study on Gallium Nitrate : A clinical trial investigated the effectiveness of gallium nitrate in treating advanced bladder cancer and non-Hodgkin's lymphoma. Results indicated significant tumor reduction in patients treated with gallium nitrate compared to control groups .
  • Tri-p-tolylgallium in Cancer Therapy : In vitro studies showed that tri-p-tolylgallium induced apoptosis in breast cancer cell lines by activating caspase pathways and inhibiting AKT phosphorylation, suggesting a mechanism for its anticancer activity .

Properties

CAS No.

18797-37-0

Molecular Formula

C21H21Ga

Molecular Weight

343.1 g/mol

IUPAC Name

tris(4-methylphenyl)gallane

InChI

InChI=1S/3C7H7.Ga/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3;

InChI Key

XMGDANCQJJDPNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.